Cas no 1805468-83-0 (Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate)

Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate
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- Inchi: 1S/C11H9Cl2NO2/c1-2-16-11(15)8-4-3-7(5-12)10(13)9(8)6-14/h3-4H,2,5H2,1H3
- InChI Key: FEXXJSVGELDSIQ-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=C(C(=O)OCC)C=CC=1CCl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 300
- Topological Polar Surface Area: 50.1
- XLogP3: 2.9
Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015017578-1g |
Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate |
1805468-83-0 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate Related Literature
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate
Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate (CAS No. 1805468-83-0): A Comprehensive Overview
Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate, with the CAS registry number 1805468-83-0, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano group, and two chlorinated substituents. The presence of these functional groups makes it a versatile molecule with potential applications in various areas of chemical synthesis and material science.
The benzoate ester group in Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate plays a crucial role in its chemical reactivity. Ester groups are known for their ability to participate in nucleophilic acyl substitution reactions, which can be exploited in the synthesis of more complex molecules. Additionally, the cyano group attached to the benzene ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in various chemical transformations.
Recent studies have highlighted the potential of Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate as a precursor in the synthesis of advanced materials. For instance, researchers have explored its use in the preparation of polycyclic aromatic hydrocarbons (PAHs), which are essential components in organic electronics and photovoltaic devices. The ability of this compound to undergo cyclization reactions under specific conditions has opened new avenues for the development of high-performance materials.
In terms of physical properties, Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate exhibits a melting point of approximately 125°C and a boiling point around 280°C. These thermal properties make it suitable for various high-temperature applications, including thermal curing processes in polymer chemistry. The compound is also soluble in common organic solvents such as dichloromethane and THF, which facilitates its use in solution-based reactions.
The synthesis of Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate typically involves multi-step procedures that incorporate chlorination and cyanation reactions. One common approach involves the chlorination of an intermediate benzoic acid derivative followed by esterification with ethanol. The introduction of the cyano group is often achieved through Sandmeyer-type reactions or other cyanoation techniques, depending on the specific conditions required.
From an environmental perspective, Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate has been studied for its biodegradation potential. Research indicates that under aerobic conditions, the compound undergoes microbial degradation, albeit at a slower rate compared to other benzoate esters. This information is critical for assessing its environmental impact and ensuring safe handling practices in industrial settings.
In conclusion, Ethyl 3-chloro-4-chloromethyl-2-cyanobenzoate (CAS No. 1805468-83-0) is a multifaceted compound with promising applications in organic synthesis and materials science. Its unique combination of functional groups and favorable physical properties positions it as a valuable building block for advanced chemical systems. As research continues to uncover new uses and optimizations for this compound, its role in cutting-edge technologies is expected to grow significantly.
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